

Unveiling the Chemical Profile of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(morpholinomethyl)benzoate
Cat. No.:	B159572

[Get Quote](#)

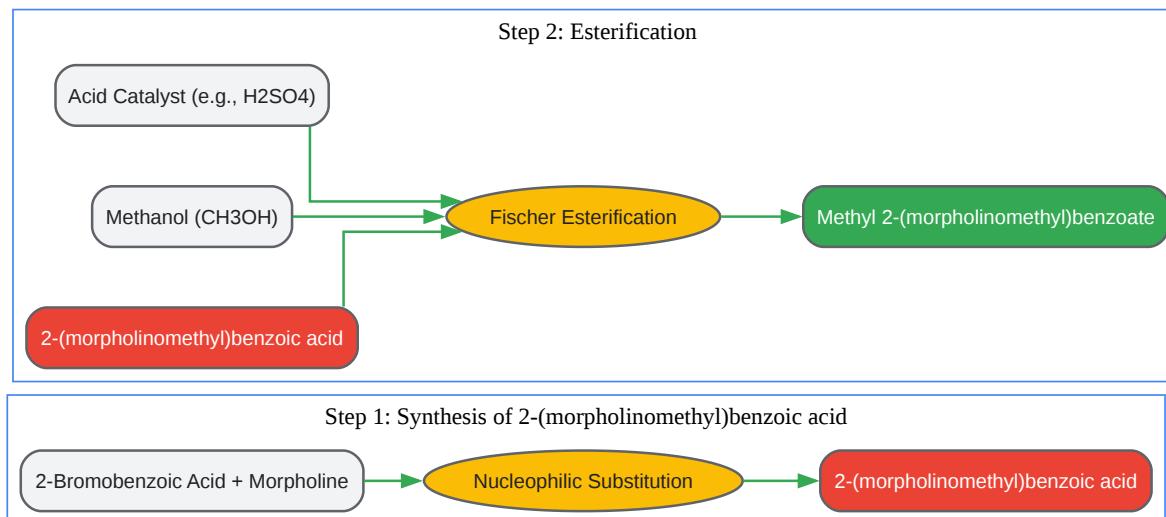
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Methyl 2-(morpholinomethyl)benzoate** (CAS No. 135651-46-6). The information is curated for professionals in research and development, offering a centralized resource for this compound's physical characteristics and insights into its synthesis.

Core Chemical and Physical Properties

Methyl 2-(morpholinomethyl)benzoate is a substituted aromatic ester with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. [1] Its structure features a methyl benzoate core with a morpholinomethyl substituent at the ortho position. This substitution pattern is key to its chemical behavior and potential applications.

The known physical properties of **Methyl 2-(morpholinomethyl)benzoate** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.


Property	Value	Source
CAS Number	135651-46-6	[1]
Molecular Formula	C13H17NO3	[1]
Molecular Weight	235.28 g/mol	[1]
Boiling Point	345.4 °C at 760 mmHg	[1]
Flash Point	162.7 °C	[1]
Density	1.149 g/cm³	[1]
Refractive Index	1.543	[1]
Storage Temperature	2-8°C	

Synonyms: 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, **Methyl 2-(MorpholinoMethyl)benzoate**, Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-MorpholinylMethyl)benzoate, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester.[\[1\]](#)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(morpholinomethyl)benzoate** is not readily available in peer-reviewed literature, its synthesis can be logically approached through a two-step process: the formation of the precursor 2-(morpholinomethyl)benzoic acid, followed by its esterification.

Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Methyl 2-(morpholinomethyl)benzoate**.

General Experimental Protocol for Fischer Esterification

The following is a general procedure for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of **Methyl 2-(morpholinomethyl)benzoate** from its corresponding carboxylic acid precursor.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- 2-(morpholinomethyl)benzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (or other suitable acid catalyst)
- Dichloromethane (or other suitable extraction solvent)

- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-(morpholinomethyl)benzoic acid in an excess of methanol.[\[2\]](#)[\[3\]](#)
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[\[2\]](#)[\[4\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Reduce the volume of methanol using a rotary evaporator.
 - Dilute the residue with water and extract the product into an organic solvent like dichloromethane.[\[2\]](#)
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[\[2\]](#)
- Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
 - Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

- Further purification can be achieved by column chromatography or distillation.

Spectroscopic Data

Detailed experimental spectra for **Methyl 2-(morpholinomethyl)benzoate** are not widely published. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic analyses.

Expected ¹H NMR Spectral Features

- Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.
- Methyl Ester Protons (-OCH₃): A singlet around 3.8-3.9 ppm.
- Benzylic Protons (-CH₂-N): A singlet in the region of 3.5-4.0 ppm.
- Morpholine Protons: Two multiplets corresponding to the -N-CH₂- and -O-CH₂- protons of the morpholine ring, typically found between 2.5-4.0 ppm.

Expected ¹³C NMR Spectral Features

- Carbonyl Carbon (C=O): A signal in the downfield region, approximately 165-170 ppm.
- Aromatic Carbons: Multiple signals between 125-140 ppm.
- Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
- Benzylic Carbon (-CH₂-N): A signal in the range of 60-65 ppm.
- Morpholine Carbons: Signals for the -N-CH₂- and -O-CH₂- carbons, typically between 50-70 ppm.

Expected IR Spectral Features

- C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
- C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.

- C-H Stretch (Aromatic): Signals above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Signals below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ range.

Expected Mass Spectrometry Data

- Molecular Ion Peak (M^+): A peak at $\text{m/z} = 235$, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group ($-\text{OCH}_3$), the morpholinomethyl group, and other characteristic fragments of the benzoate structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity of **Methyl 2-(morpholinomethyl)benzoate** and any associated signaling pathways. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide provides a summary of the known chemical and physical properties of **Methyl 2-(morpholinomethyl)benzoate** and outlines a logical synthetic approach based on established chemical principles. While detailed experimental and biological data remain to be published, this document serves as a foundational resource for researchers and scientists interested in this compound. Further experimental investigation is necessary to fully characterize its spectroscopic and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Unveiling the Chemical Profile of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159572#methyl-2-morpholinomethyl-benzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com